1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine is an organic compound classified as an azetidine, a four-membered nitrogen-containing heterocycle. This compound features a diphenylmethyl group attached to the nitrogen atom and two methyl groups at the 2-position of the azetidine ring. The unique structure of this compound makes it of interest in various chemical and pharmaceutical studies, particularly due to its potential biological activity and applications in medicinal chemistry .
The synthesis of 1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine typically involves a nucleophilic substitution reaction where diphenylmethylamine reacts with a suitable azetidine derivative. Commonly, this synthesis is performed under basic conditions in organic solvents such as dichloromethane or tetrahydrofuran at room temperature.
In an industrial context, continuous flow reactors are utilized to scale up production, allowing for better control over reaction conditions. This method enhances yield and purity by providing a larger surface area for reactions to occur, thus improving heat and mass transfer .
1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine undergoes various chemical reactions:
Key physical properties include:
Chemical properties include:
1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine has potential applications in scientific research, particularly in medicinal chemistry. Its unique structure may contribute to biological activities that could be explored for therapeutic uses. Research into similar compounds suggests potential roles in developing treatments for neurological disorders or as intermediates in synthesizing more complex pharmaceutical agents .
The azetidine ring (a saturated four-membered nitrogen heterocycle) possesses high ring strain energy (≈26 kcal/mol), significantly greater than its five- and six-membered counterparts (pyrrolidine: ≈6 kcal/mol; piperidine: ≈0 kcal/mol). This strain profoundly influences both synthetic accessibility and chemical behavior. Strain promotes: (1) enhanced nucleophilicity at the ring nitrogen due to pyramidalization, (2) susceptibility to ring-opening reactions under acidic or nucleophilic conditions, and (3) altered conformational dynamics favoring envelope or puckered geometries [6]. These features render azetidines valuable as reactive intermediates and functional components in medicinal chemistry.
Incorporation of quaternary centers at C3, as present in 1-(diphenylmethyl)-N,3-dimethylazetidin-3-amine, further constrains molecular flexibility and stabilizes specific stereochemical configurations. The gem-dimethyl substitution at C3 impedes ring inversion and enforces a distinct spatial orientation of substituents. Such steric hindrance can enhance metabolic stability by shielding the ring nitrogen from oxidative metabolism or enzymatic degradation [6] [8]. The diphenylmethyl (benzhydryl) group attached to the azetidine nitrogen is a privileged structural motif in bioactive compounds, known to facilitate π-π stacking interactions with aromatic residues in binding pockets and hydrophobic domains of proteins or synthetic hosts. Benzhydryl-containing drugs often exhibit improved target affinity and modified pharmacokinetic profiles due to these interactions . Computational modeling suggests that the benzhydryl moiety adopts a propeller-like conformation in 1-(diphenylmethyl)-N,3-dimethylazetidin-3-amine, with the orthogonal phenyl rings enabling diverse binding modes [8].
Structural Element | Chemical Consequence | Functional Role |
---|---|---|
Azetidine ring (strained) | High nucleophilicity at N; ring-opening susceptibility | Enhanced reactivity; metabolic vulnerability |
C3 quaternary center (gem-dimethyl) | Restricted ring conformation; steric hindrance | Improved metabolic stability; conformational rigidity |
N-Benzhydryl substitution | Hydrophobic bulk; π-system interactions | Enhanced binding affinity; cyclodextrin inclusion potential [1] |
Tertiary amine (N-CH₃) | Reduced H-bond donor capacity; cation formation potential | Modulated solubility; potential for salt formation |
1-(Diphenylmethyl)-N,3-dimethylazetidin-3-amine (molecular formula: C₁₈H₂₂N₂; molecular weight: 266.38 g/mol) exhibits properties characteristic of moderately lipophilic amines. Its calculated partition coefficient (clogP ≈ 3.5) indicates significant hydrophobicity, primarily driven by the benzhydryl group and the gem-dimethyl substituted azetidine ring [3]. This lipophilicity facilitates potential interaction with cyclodextrin cavities, as demonstrated in studies of analogous benzhydryl-containing amines. Microcalorimetric analyses of related diphenylmethyl-functionalized amines show stable complex formation with β-cyclodextrin via inclusion of one phenyl ring, driven by favorable van der Waals contacts and enthalpy changes (ΔH° ≈ -5 to -15 kJ/mol) [1] [7].
The compound's topological polar surface area (TPSA ≈ 15 Ų) is exceptionally low due to the absence of hydrogen bond donors and the steric shielding of the tertiary amine by the bulky benzhydryl group. This low polar surface area, combined with moderate molecular weight, suggests potential for blood-brain barrier permeability, aligning with Central Nervous System Multiparameter Optimization (CNS-MPO) criteria for neuroactive compounds [6] [8]. The gem-dimethyl substitution at C3 introduces steric congestion that may influence solid-state behavior and dissolution characteristics. Analogous azetidine derivatives exhibit melting points in the range of 100-150°C, though experimental data for this specific compound remains limited in public literature [3] [5].
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₈H₂₂N₂ | PubChem [3] |
Molecular Weight | 266.38 g/mol | PubChem [3] |
Calculated logP (clogP) | ≈3.5 | Estimation from structural analogs [8] |
Topological Polar Surface Area | ≈15 Ų | Computational prediction [8] |
Hydrogen Bond Donors | 0 | PubChem [3] |
Hydrogen Bond Acceptors | 2 (tertiary amine) | PubChem [3] |
Storage Stability | -20°C (recommended) | Supplier specifications [3] |
The synthetic exploration of 3,3-disubstituted azetidines began accelerating in the late 20th century, driven by interest in strained heterocycles for bioactive molecule design. Early routes to azetidin-3-amines relied on multistep sequences from β-amino alcohols, leveraging intramolecular cyclization strategies. A seminal approach adapted by diversity-oriented synthesis (DOS) campaigns involved: (1) N-alkylation of β-amino alcohols with bromoacetonitrile (92–95% yield), (2) trityl protection of the primary alcohol (95–99% yield), (3) conversion to benzylic chlorides (65–71% yield), and (4) base-mediated cyclization using lithium hexamethyldisilylazide (LiHMDS) at -50°C to furnish 2-cyano azetidines in 40–53% yield [6].
Stereochemical control presented a significant challenge in these syntheses. The cyclization step proved highly sensitive to base and temperature, enabling selective access to distinct diastereomers. For instance, treatment of linear precursors with LiHMDS at -50°C yielded cis/trans mixtures (~1.2:1), whereas potassium HMDS (KHMDS) at -78°C favored the trans-azetidine (>20:1 dr) [6]. Reduction of the nitrile group in these intermediates (e.g., via DIBAL) provided primary amines for further functionalization, crucial for accessing scaffolds like 1-(diphenylmethyl)-N,3-dimethylazetidin-3-amine. The installation of the diphenylmethyl group typically occurred via N-alkylation of azetidine precursors with benzhydryl halides under basic conditions, though yields for this specific transformation were not extensively documented in early literature.
Advancements in the 2000s focused on ring-preserving functionalization and spiroannulation. Key innovations included: (1) metalation at C2/C4 followed by electrophile trapping to install substituents, (2) ring-closing metathesis for bicyclic systems, and (3) intramolecular Buchwald-Hartwig couplings for fused architectures [6]. These methods expanded access to analogs but highlighted persistent challenges in direct C3-amination. The synthesis of 1-(diphenylmethyl)-N,3-dimethylazetidin-3-amine specifically required quaternization at C3, likely via alkylation of azetidinone precursors followed by reductive amination or direct displacement, though detailed procedures remain proprietary in supplier documentation [3] [5].
Time Period | Development | Synthetic Impact |
---|---|---|
Late 1980s-1990s | β-Amino alcohol → cyanide cyclization routes | Enabled first practical access to 2-cyano-3,3-disubstituted azetidines [6] |
Early 2000s | Diastereoselective cyclizations (Li/KHMDS) | Achieved stereocontrol in azetidine formation [6] |
2010s | Ring-closing metathesis & intramolecular couplings | Expanded to fused/bridged azetidine scaffolds [6] |
2020s | Spirocyclization & C–H functionalization methods | Improved efficiency for complex azetidines [6] [8] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9